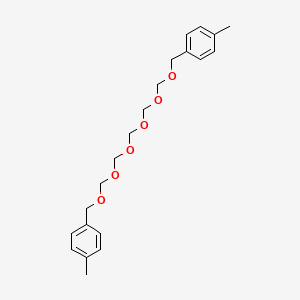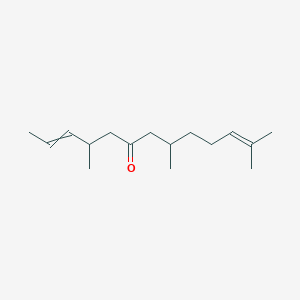
4,8,12-Trimethyltrideca-2,11-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12-Trimethyltrideca-2,11-dien-6-one is a chemical compound with the molecular formula C16H28O. It is a type of homoterpene, which is a class of terpenes that are derived from the oxidative degradation of larger terpenes. This compound is known for its role in plant defense mechanisms, particularly in attracting natural enemies of herbivores .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyltrideca-2,11-dien-6-one typically involves the use of geranyllinalool as a precursor. The process includes the enzymatic oxidative degradation of geranyllinalool to produce the desired compound . The reaction conditions often require specific enzymes and controlled environments to ensure the proper conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale enzymatic processes similar to those used in laboratory synthesis. The use of bioreactors and other industrial equipment would be essential to maintain the necessary conditions for the enzymatic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4,8,12-Trimethyltrideca-2,11-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more oxidized terpenes, while reduction can yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4,8,12-Trimethyltrideca-2,11-dien-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of homoterpenes and their reactions.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the context of its biological activity.
Wirkmechanismus
The mechanism of action of 4,8,12-Trimethyltrideca-2,11-dien-6-one involves its role as a signaling molecule in plants. It is produced in response to herbivore attack and helps attract natural enemies of the herbivores, such as parasitoids and predators . The molecular targets and pathways involved include the octadecanoid-dependent signaling pathway, which regulates the transcription of enzymes responsible for its synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethylnona-1,3,7-triene: Another homoterpene involved in plant defense.
Geranyllinalool: A precursor to 4,8,12-Trimethyltrideca-2,11-dien-6-one.
Hexadecylbenzene: A related compound found in similar biological contexts.
Uniqueness
This compound is unique due to its specific role in plant defense mechanisms and its production through the enzymatic degradation of geranyllinalool. Its ability to attract natural enemies of herbivores makes it a valuable compound for ecological and agricultural research .
Eigenschaften
CAS-Nummer |
62858-52-0 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
4,8,12-trimethyltrideca-2,11-dien-6-one |
InChI |
InChI=1S/C16H28O/c1-6-8-14(4)11-16(17)12-15(5)10-7-9-13(2)3/h6,8-9,14-15H,7,10-12H2,1-5H3 |
InChI-Schlüssel |
GQCILMAKLPWUDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)CC(=O)CC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
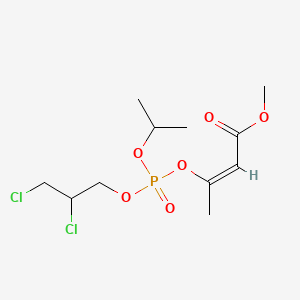
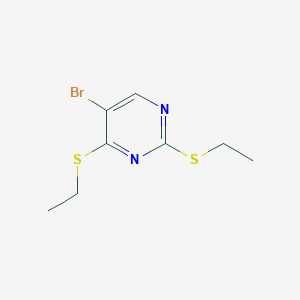
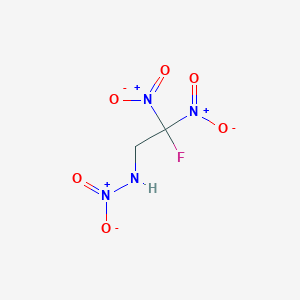
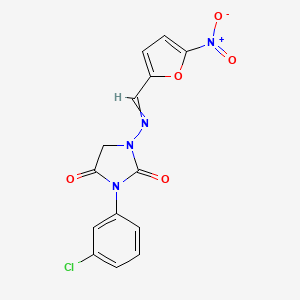
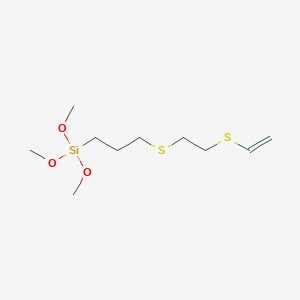
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
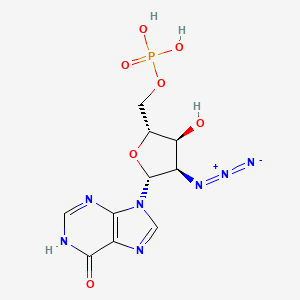
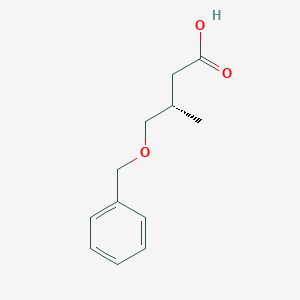
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
